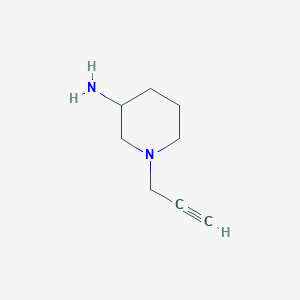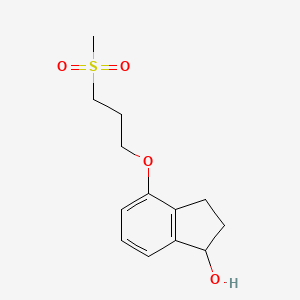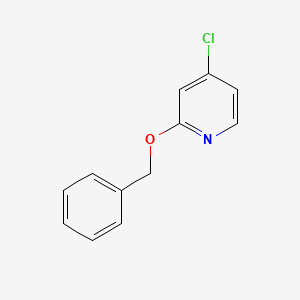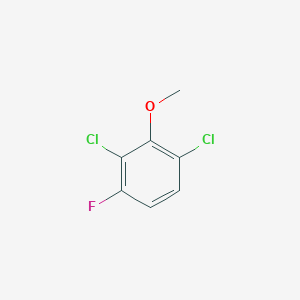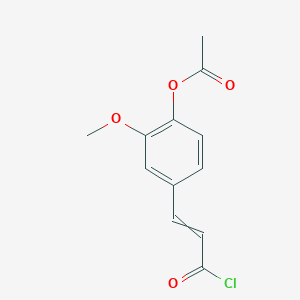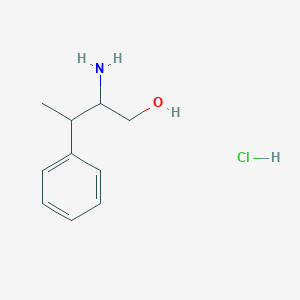
Acetic acid, 2-(cyclobutylamino)-2-oxo-, ethyl ester
Overview
Description
Molecular Structure Analysis
The molecular structure of an ester consists of a carbonyl group (C=O) adjacent to an ether group (R-O-R’). The specific structure of “Acetic acid, 2-(cyclobutylamino)-2-oxo-, ethyl ester” would depend on the specific arrangement of these groups .Chemical Reactions of Esters Esters can undergo a variety of reactions. One of the most common is hydrolysis, which is the breaking of the ester bond by water. This reaction is catalyzed by either an acid or a base and results in the formation of a carboxylic acid and an alcohol .
Scientific Research Applications
Synthesis and Characterization
Studies have focused on the synthesis and characterization of various complexes and derivatives involving similar structures to Acetic acid, 2-(cyclobutylamino)-2-oxo-, ethyl ester. For instance, platinum(II) and palladium(II) complexes with dithiocarbamates and amines were synthesized to explore their potential in vitro cytostatic activity against human leukemic HL-60 and HeLa cells (Faraglia et al., 2001). Another study involved the design and synthesis of thiazolidin-4-ones based on a related chemical structure, aiming to later screen these compounds for antibacterial activity (Čačić et al., 2009).
Chemical Properties and Reactions
Research on the chemical properties and reactions of similar compounds includes the study of condensation reactions of 3-oxo-2-arylhydrazonopropanals with active methylene reagents, leading to the formation of various derivatives depending on the reaction conditions (Al-Mousawi & El-Apasery, 2012). Additionally, the synthesis of ethyl esters of (9-substituted-imidazo[1,2-a]benzimidazolyl-2)acetic acids and their subsequent study on hydrolysis, decarboxylation, and other chemical properties have been reported, with some compounds showing biological activity (Anisimova et al., 2011).
Biological Activity
Investigations into the biological activity of compounds with structures similar to this compound include studies on their antimicrobial activities. For example, novel synthesis of substituted cyclopropane acetic acid ethyl esters from cyclopropyl alkyl ketones was reported, aiming to explore their potential uses including biological activities (Nongkhlaw et al., 2005). Another study synthesized and tested the antimicrobial activities of new triazole and coumarin-derived heterocyclic compounds, highlighting the diverse potential applications of these chemical structures (Gmrkolu et al., 2019).
Mechanism of Action
The mechanism of ester hydrolysis involves the nucleophilic attack of a hydroxide ion at the carbonyl carbon to give a tetrahedral alkoxide intermediate . This is followed by the elimination of the alkoxide group, resulting in the formation of a carboxylic acid and an alcohol .
Physical and Chemical Properties of Esters Esters are generally colorless liquids with pleasant odors. They have moderate boiling points and are less dense than water . The specific physical and chemical properties of “Acetic acid, 2-(cyclobutylamino)-2-oxo-, ethyl ester” would depend on its specific structure.
Safety and Hazards
Future Directions
The future directions in the field of ester chemistry could involve the development of new synthetic methods, the discovery of new reactions, and the exploration of new applications for esters . The specific future directions for “Acetic acid, 2-(cyclobutylamino)-2-oxo-, ethyl ester” would depend on its unique properties and potential applications.
Properties
IUPAC Name |
ethyl 2-(cyclobutylamino)-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-2-12-8(11)7(10)9-6-4-3-5-6/h6H,2-5H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZBMNLSRPLCFNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1CCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(dimethylhydrazin-1-ylidene)methyl]-1-methyl-1H-pyrazole](/img/structure/B1442936.png)

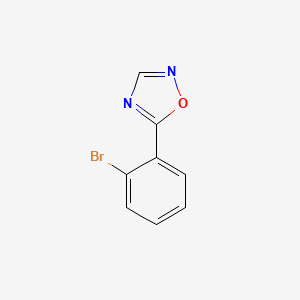
![[5-Fluoro-2-(oxan-4-ylmethoxy)phenyl]boronic acid](/img/structure/B1442939.png)

